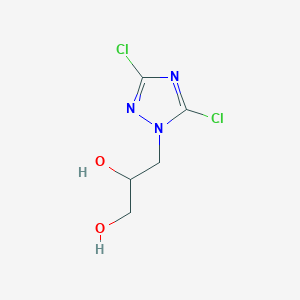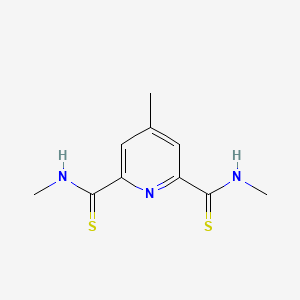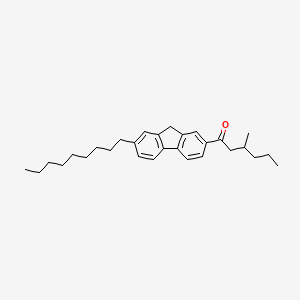![molecular formula C8H5N5O B14590657 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline CAS No. 61148-19-4](/img/structure/B14590657.png)
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their versatile applications in various fields, including drug development and materials science. This compound is particularly interesting due to its unique structure, which incorporates both tetrazole and quinoxaline moieties, making it a valuable precursor for synthesizing nitrogen-enriched quinoxaline-based structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with various reagents. One common method includes the reaction of tetrazolo[1,5-a]quinoxaline-5-oxide with carbanions of β-diketones and β-keto esters, resulting in the formation of enaminoketones and enamino esters . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines .
Applications De Recherche Scientifique
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives can inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: A precursor to 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline, it shares a similar core structure but lacks the oxo group.
1,2,3-Triazoloquinoxalines: These compounds are formed from the conversion of tetrazolo[1,5-a]quinoxalines and have similar applications in drug development and materials science.
Triazoloimidazoquinoxalines: Another class of compounds derived from tetrazolo[1,5-a]quinoxalines, known for their potential in medicinal chemistry.
Uniqueness
This compound is unique due to its incorporation of both tetrazole and quinoxaline moieties, providing a versatile platform for further functionalization and application in various fields. Its ability to serve as a precursor for nitrogen-enriched quinoxaline-based structures sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61148-19-4 |
|---|---|
Formule moléculaire |
C8H5N5O |
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
5-oxidotetrazolo[1,5-a]quinoxalin-5-ium |
InChI |
InChI=1S/C8H5N5O/c14-12-5-8-9-10-11-13(8)7-4-2-1-3-6(7)12/h1-5H |
Clé InChI |
WAGKCTJMXXBKHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N3C(=NN=N3)C=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)







![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
